molecular formula C8H8BrN B8589385 5-Bromo-4-methyl-2-vinylpyridine

5-Bromo-4-methyl-2-vinylpyridine

Cat. No.: B8589385
M. Wt: 198.06 g/mol
InChI Key: GYISBWNGYQXZIC-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, methyl, and vinyl groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-vinylpyridine can be achieved through various methods. One common approach involves the bromination of 4-methyl-2-vinyl-pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-vinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form 5-bromo-4-methyl-2-ethyl-pyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of 5-amino-4-methyl-2-vinyl-pyridine or 5-thio-4-methyl-2-vinyl-pyridine.

    Oxidation: Formation of 5-bromo-4-methyl-2-vinyl-pyridine-3-carboxylic acid.

    Reduction: Formation of 5-bromo-4-methyl-2-ethyl-pyridine.

Scientific Research Applications

5-Bromo-4-methyl-2-vinylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-vinylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The vinyl group can participate in conjugation reactions, while the bromine atom can facilitate electrophilic aromatic substitution reactions. These interactions can modulate various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylpyridine
  • 5-Bromo-2-methylpyridine
  • 4-Methyl-2-vinylpyridine

Uniqueness

5-Bromo-4-methyl-2-vinylpyridine is unique due to the presence of both bromine and vinyl groups, which confer distinct reactivity and versatility in synthetic applications

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

5-bromo-2-ethenyl-4-methylpyridine

InChI

InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3

InChI Key

GYISBWNGYQXZIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromo-4-picoline (9.00 g, 35.9 mmol) in DME (96 mL), 2,4,6-trivinyl-cyclotriboroxane pyridine complex (8.63 g, 35.9 mmol) and 2 N aq. K2CO3-solution (36 mL) is added. The mixture is degassed and put under argon before Pd(PPh3)4 (746 mg, 0.646 mmol) is added. The mixture is stirred at 80° C. for 15 h, before it is cooled to rt, diluted with diethyl ether (50 mL), washed with sat. aq. NaHCO3-solution (2×30 mL), dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 5-bromo-4-methyl-2-vinyl-pyridine (7.04 g) as a yellow oil; LC-MS: tR=0.75 min; [M+1]+=198.22; 1H NMR (CDCl3): δ 2.41 (s, 3H), 5.50 (d, J=10.8 Hz, 1H), 6.21 (d, J=17.3 Hz, 1H), 6.74 (dd, J=17.3, 10.8 Hz, 1H), 7.22 (s, 1H), 8.59 (s, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
746 mg
Type
catalyst
Reaction Step Three

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